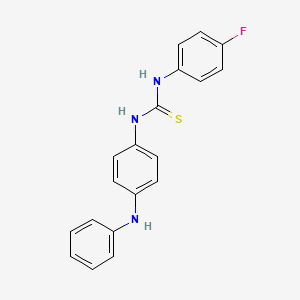

![molecular formula C30H44O3 B14803240 [(10R,13S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undec-10-enoate](/img/structure/B14803240.png)

[(10R,13S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undec-10-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Boldenone undecylenate: is a synthetic androgen and anabolic steroid, primarily used in veterinary medicine, especially for horses . It is known for its strong anabolic effects and moderate androgenic effects, making it a popular choice for improving physique and performance . Boldenone undecylenate is a long-lasting prodrug of boldenone, which means it is slowly released into the body and then transformed into boldenone .

Preparation Methods

Synthetic Routes and Reaction Conditions: Boldenone undecylenate is synthesized by esterifying boldenone with undecylenic acid. The reaction typically involves the use of a catalyst and occurs under controlled temperature and pressure conditions . The esterification process enhances the compound’s stability and prolongs its half-life in the body .

Industrial Production Methods: In industrial settings, boldenone undecylenate is produced through a series of chemical reactions involving boldenone and undecylenic acid. The process includes purification steps to ensure the final product’s purity and quality . The compound is then formulated for intramuscular injection, which is the primary route of administration .

Chemical Reactions Analysis

Types of Reactions: Boldenone undecylenate undergoes various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: Boldenone undecylenate is used in chemical research to study its anabolic and androgenic properties . Researchers investigate its effects on protein synthesis, nitrogen retention, and muscle growth .

Biology: In biological research, boldenone undecylenate is used to study its effects on cellular processes and gene expression . It is also used to investigate its impact on various biological pathways, including those involved in muscle development and metabolism .

Medicine: Boldenone undecylenate has been studied for its potential therapeutic applications, including its use in treating muscle wasting and other conditions associated with muscle loss . its use in human medicine has been discontinued due to safety concerns .

Industry: In the veterinary industry, boldenone undecylenate is used to improve the growth and performance of animals, particularly horses . It is also used to enhance the efficiency of food production in livestock .

Mechanism of Action

Boldenone undecylenate exerts its effects by binding to androgen receptors, which are present in various tissues throughout the body . This binding activates the androgen receptor, leading to changes in gene expression and protein synthesis . The compound’s anabolic effects are primarily due to its ability to increase nitrogen retention and stimulate protein synthesis, resulting in muscle growth and development . Additionally, boldenone undecylenate has moderate androgenic effects, which contribute to its overall efficacy .

Comparison with Similar Compounds

Testosterone: Boldenone undecylenate is structurally similar to testosterone, with both compounds having strong anabolic effects.

Nandrolone: Another anabolic steroid, nandrolone has similar anabolic effects but differs in its androgenic properties.

Uniqueness: Boldenone undecylenate is unique due to its long-lasting effects and balanced anabolic-androgenic profile . Unlike some other anabolic steroids, it has a lower risk of estrogenic side effects and does not cause significant liver toxicity . This makes it a preferred choice for veterinary applications and for individuals seeking to improve their physique and performance .

Properties

Molecular Formula |

C30H44O3 |

|---|---|

Molecular Weight |

452.7 g/mol |

IUPAC Name |

[(10R,13S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undec-10-enoate |

InChI |

InChI=1S/C30H44O3/c1-4-5-6-7-8-9-10-11-12-28(32)33-27-16-15-25-24-14-13-22-21-23(31)17-19-29(22,2)26(24)18-20-30(25,27)3/h4,17,19,21,24-27H,1,5-16,18,20H2,2-3H3/t24?,25?,26?,27?,29-,30-/m0/s1 |

InChI Key |

AHMMSNQYOPMLSX-HCKOMFQSSA-N |

Isomeric SMILES |

C[C@]12CCC3C(C1CCC2OC(=O)CCCCCCCCC=C)CCC4=CC(=O)C=C[C@]34C |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)CCCCCCCCC=C)CCC4=CC(=O)C=CC34C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-[1-(1,3-dioxoisoindol-2-yl)-3-[4-[8-(1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl]phenyl]propan-2-yl]-4-propan-2-yloxybenzamide](/img/structure/B14803157.png)

![1-(Boc-Aminomethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14803172.png)

![1,1'-[(4-Chlorophenyl)phosphoryl]diaziridine](/img/structure/B14803176.png)

![(E)-1-(2-(benzyloxy)-4-methoxyphenyl)-3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)prop-2-en-1-one](/img/structure/B14803186.png)

![(2S)-3-hydroxy-2-[[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid](/img/structure/B14803189.png)

methanone](/img/structure/B14803202.png)

![[(3S,8R,9S,10R,13S,14S)-17-acetamido-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14803213.png)

![[3-[Tert-butyl(diphenyl)silyl]oxy-2,3-dihydrofuran-2-yl]methanol](/img/structure/B14803216.png)